molecular formula C20H19NO4 B15216540 2-((3-Ethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

2-((3-Ethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B15216540
M. Wt: 337.4 g/mol
InChI Key: SABQZKIWDMMLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Ethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-((3-Ethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with 3-ethylphenylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The reaction mixture is heated for several hours, and the resulting product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

2-((3-Ethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the chromene ring or the ethylphenyl moiety are replaced with other groups. .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of other complex molecules and heterocyclic compounds.

    Biology: It has shown potential as an inhibitor of certain enzymes and has been studied for its antimicrobial and anticancer properties.

    Medicine: The compound’s pharmacological activities, such as anti-inflammatory and antioxidant effects, make it a candidate for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-((3-Ethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can modulate signaling pathways involved in inflammation and oxidative stress, contributing to its therapeutic effects .

Comparison with Similar Compounds

2-((3-Ethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological and chemical properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

[2-(3-ethylanilino)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C20H19NO4/c1-2-14-6-5-8-17(10-14)21-19(22)13-25-20(23)16-11-15-7-3-4-9-18(15)24-12-16/h3-11H,2,12-13H2,1H3,(H,21,22)

InChI Key

SABQZKIWDMMLRQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)COC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.